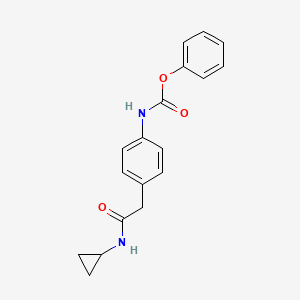

Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-14-10-11-14)12-13-6-8-15(9-7-13)20-18(22)23-16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTRNKGJNWQTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate typically involves the reaction of phenyl chloroformate with 4-(2-(cyclopropylamino)-2-oxoethyl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction: Formation of phenyl (4-(2-(cyclopropylamino)-2-hydroxyethyl)phenyl)carbamate.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials with specific properties, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and leading to a decrease in enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8)

- Molecular Formula: C₁₆H₁₇NO₃

- Molecular Weight : 271.32 g/mol

- Key Substituent : Isopropoxy group at the para position.

- Comparison: The isopropoxy group is bulkier and more lipophilic than the cyclopropylamino-oxoethyl group in the target compound. This difference likely reduces metabolic susceptibility compared to the cyclopropyl group, which may undergo ring-opening reactions .

b) Ethyl (2-((4-(benzyloxy)phenyl)amino)-4-chlorophenyl)carbamate (CAS 79759-18-5)

- Molecular Formula : C₂₂H₂₁ClN₂O₃

- Molecular Weight : 396.87 g/mol

- Key Substituents : Benzyloxy and chlorine atoms.

- The chlorine atom adds electronegativity, influencing electronic interactions with targets .

c) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)

- Key Features : Dichlorophenyl and alkyl carbamate substituents.

- Comparison : These compounds exhibit higher log k values (lipophilicity) due to chlorinated aryl groups. The target compound’s cyclopropyl group may offer a balance between lipophilicity and metabolic stability, avoiding excessive accumulation in fatty tissues .

Physicochemical Properties

Notes:

- The target compound’s estimated log P is lower than chlorinated analogs, suggesting moderate lipophilicity suitable for oral bioavailability.

- Cyclopropyl groups may enhance metabolic resistance compared to isopropoxy or benzyloxy groups due to their rigid structure .

Biological Activity

Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate, also known as compound 13 , is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Phenyl Group : A benzene ring that contributes to the lipophilicity and biological activity.

- Cyclopropylamine : A cyclic amine that may influence the binding affinity to biological targets.

- Carbamate Linkage : This functional group enhances stability and bioavailability.

Research indicates that phenyl carbamates, including this compound, often exhibit their biological effects through modulation of enzyme activities. Notably, they can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and are implicated in various diseases, including cancer.

Enzyme Inhibition

In a study examining the inhibitory effects of carbamate derivatives on MMP-2, it was found that certain phenyl carbamates displayed selective inhibition profiles. For instance, compound 5b was metabolized into a potent gelatinase inhibitor, demonstrating effective inhibition at low concentrations (IC50 values in the nanomolar range) .

Table 1: Biological Activity Summary of Phenyl Carbamates

| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 5b | MMP-2 | 0.02 | Slow-binding inhibition | |

| 13 | Unknown | TBD | TBD |

Case Study 1: Antitumor Activity

In a clinical context, derivatives related to phenyl carbamates have shown promising antitumor effects. A cohort study involving patients treated with benzamide derivatives demonstrated significant tumor regression and prolonged survival rates in a subset of patients . While specific data on compound 13 is limited, the structural similarities suggest potential efficacy.

Case Study 2: Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of phenyl carbamates. Research has indicated that certain compounds can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by modulating inflammatory pathways . Although direct studies on compound 13 are lacking, related compounds have shown promise in this area.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of phenyl carbamates. Modifications to the cyclopropylamine moiety and variations in the phenyl substituents can significantly alter binding affinities and inhibitory potencies against target enzymes.

Q & A

Q. How can researchers optimize the synthesis yield of phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate?

To enhance yield, employ stepwise carbamate formation using triphosgene or chloroformate derivatives under anhydrous conditions. For example, phenyl chloroformate reacts with aminophenol intermediates in dichloromethane with pyridine as a base at 0–25°C for 0.75 hours, achieving >80% yield . Safety protocols (e.g., P201, P210 in ) must be followed to handle reactive intermediates. Optimize stoichiometry and reaction time via HPLC monitoring .

Q. What methodologies are recommended for structural characterization of this compound?

Use a combination of 1H/13C NMR to confirm cyclopropane and carbamate moieties (e.g., δ 1.2–1.5 ppm for cyclopropane protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated vs. observed) . Infrared spectroscopy (IR) can validate carbonyl stretches (~1700 cm⁻¹ for carbamate) .

Q. How should researchers design initial biological activity screens for this compound?

Screen for antiproliferative or enzyme-inhibitory activity using in vitro assays. For example, test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and measure IC50 values. Use triazolyl derivatives () as structural analogs for comparative analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

Modify the cyclopropyl group (e.g., substituents on the cyclopropane ring) and carbamate phenyl ring (e.g., electron-withdrawing groups) to assess effects on binding. Compare analogs like 2-fluorophenyl derivatives ( ) using enzyme inhibition assays (e.g., FAAH or HDAC targets). Computational docking (e.g., AutoDock Vina) can predict interactions with hydrophobic pockets .

Q. What strategies address enantioselective synthesis challenges for chiral derivatives?

Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during cyclopropane formation. For example, enantiopure carbamates can be synthesized via asymmetric hydroalkylation with Rh(II) catalysts (). Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. How can metabolic stability be improved for in vivo applications?

Introduce deuterium at metabolically labile sites (e.g., methyl groups) or replace ester linkages with bioisosteres (e.g., amides). Assess stability in liver microsome assays () and compare with metabolites like hydroxylated derivatives (). Use LC-MS/MS to track degradation pathways .

Q. How should contradictory solubility data be resolved?

Perform temperature-dependent solubility studies in DMSO, water, and ethanol using dynamic light scattering (DLS). If discrepancies persist, analyze polymorphic forms via differential scanning calorimetry (DSC) or X-ray crystallography. Cross-reference with analogs like 4-fluorophenylglyoxal derivatives () .

Q. What advanced techniques validate its role as a fatty acid amide hydrolase (FAAH) inhibitor?

Use irreversible binding assays with URB597 (a known FAAH inhibitor) as a control. Measure enzyme activity via fluorogenic substrates (e.g., arachidonoyl-AMC) and confirm selectivity against carboxylesterases using tissue homogenates ( ). Structural analogs with methylamino-oxoethyl groups ( ) may enhance specificity .

Q. How can derivatization expand functionalization for targeted delivery?

Attach polyethylene glycol (PEG) chains via ester linkages to improve hydrophilicity. For site-specific targeting, conjugate with antibodies using click chemistry (e.g., azide-alkyne cycloaddition). Boronic acid intermediates () enable Suzuki-Miyaura cross-coupling for aryl-functionalized derivatives .

Data Analysis and Experimental Design

Q. What statistical models are suitable for analyzing dose-response data?

Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For SAR data, employ principal component analysis (PCA) to identify critical structural descriptors .

Q. How should researchers address batch-to-batch variability in synthesis?

Implement quality control via HPLC purity checks (>95% purity) and standardized reaction conditions (e.g., inert atmosphere, controlled humidity). Document deviations using Ishikawa diagrams and refine protocols iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.